N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide
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Description
“N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide” is a complex organic compound. The oxazole ring in the structure is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its potential applications in various fields, particularly in medicinal chemistry .
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-4-17(20)19(10-14-11(2)18-21-12(14)3)15-6-5-7-16-13(15)8-9-22-16/h4,8-9,15H,1,5-7,10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWDGJAUHGAPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C2CCCC3=C2C=CS3)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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